(R)-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine
Overview
Description
®-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine is a chemical compound that features a hydroxylamine functional group attached to a propyl chain, which is further modified with a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction proceeds under mild conditions, often in the presence of a base such as imidazole or triethylamine, to facilitate the formation of the silyl ether. The hydroxylamine moiety can be introduced through subsequent reactions involving hydroxylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
®-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the removal of the silyl protecting group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: The corresponding alcohol.
Scientific Research Applications
®-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ®-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and can be selectively removed under specific conditions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxypropyne: Another silyl-protected compound with similar reactivity.
tert-Butyldimethylsilyloxyethanol: A related compound with a shorter carbon chain.
Uniqueness
®-O-(2-(tert-butyldimethylsilyloxy)propyl)hydroxylamine is unique due to the presence of both the hydroxylamine and silyl ether functional groups, which confer distinct reactivity and stability. This combination allows for selective transformations and protection strategies in synthetic chemistry .
Properties
IUPAC Name |
O-[(2R)-2-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-8(7-11-10)12-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVANLCJLEKMY-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CON)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157066 | |
Record name | O-[(2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847609-90-9 | |
Record name | O-[(2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847609-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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